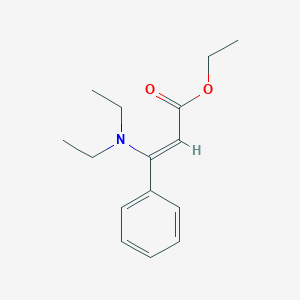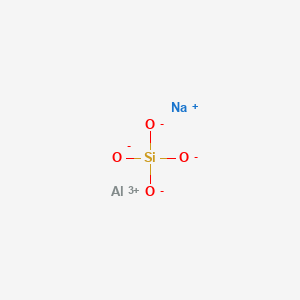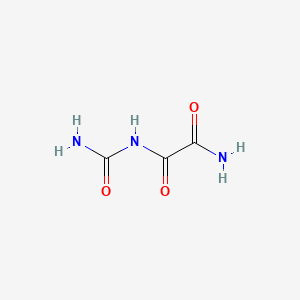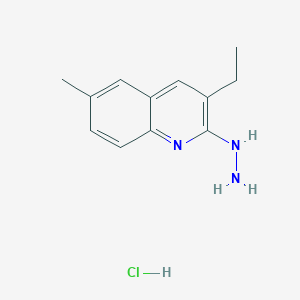
3-Ethyl-2-hydrazino-6-methylquinoline hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2-hydrazino-6-methylquinoline hydrochloride typically involves the reaction of 3-ethyl-6-methylquinoline with hydrazine hydrate in the presence of ethanol . The reaction conditions often require controlled temperatures and specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and implementing purification techniques to achieve the required product quality.
Análisis De Reacciones Químicas
Types of Reactions
3-Ethyl-2-hydrazino-6-methylquinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Aplicaciones Científicas De Investigación
3-Ethyl-2-hydrazino-6-methylquinoline hydrochloride has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 3-Ethyl-2-hydrazino-6-methylquinoline hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s hydrazine group can form covalent bonds with various biomolecules, leading to alterations in their structure and function. This interaction can affect cellular processes such as enzyme activity, signal transduction, and gene expression .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Ethyl-2-hydrazinoquinoline
- 6-Methylquinoline
- 2-Hydrazinoquinoline
Uniqueness
3-Ethyl-2-hydrazino-6-methylquinoline hydrochloride stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications and potential for further modification .
Propiedades
Número CAS |
1173043-87-2 |
|---|---|
Fórmula molecular |
C12H16ClN3 |
Peso molecular |
237.73 g/mol |
Nombre IUPAC |
(3-ethyl-6-methylquinolin-2-yl)hydrazine;hydrochloride |
InChI |
InChI=1S/C12H15N3.ClH/c1-3-9-7-10-6-8(2)4-5-11(10)14-12(9)15-13;/h4-7H,3,13H2,1-2H3,(H,14,15);1H |
Clave InChI |
VUOHTQWEFNEPDN-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(N=C2C=CC(=CC2=C1)C)NN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




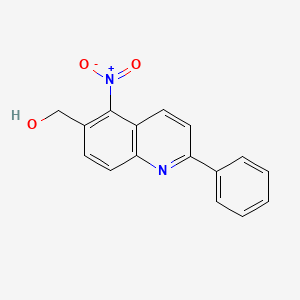
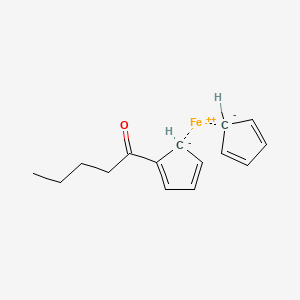
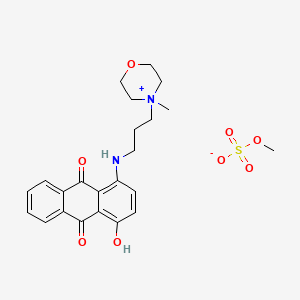
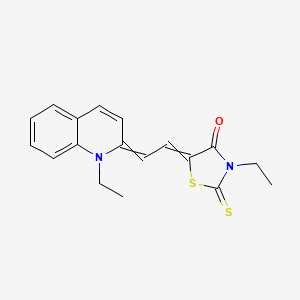
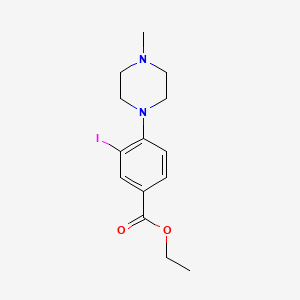
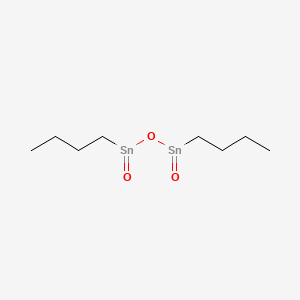

![2-methyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B13752257.png)
